molecular formula C8H4BrF3N2 B1343723 3-Bromo-6-(trifluoromethyl)-1H-indazole CAS No. 1000341-21-8

3-Bromo-6-(trifluoromethyl)-1H-indazole

Cat. No. B1343723
CAS RN: 1000341-21-8
M. Wt: 265.03 g/mol
InChI Key: FZZHDSPRCRQGHN-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)-1H-indazole, also known as BTFI, is an indazole derivative that has been extensively studied in recent years. It is an important synthetic intermediate for a variety of pharmaceuticals and agrochemicals. BTFI has been found to possess unique biological activities, including anti-inflammatory, anti-cancer and anti-microbial effects. In addition, BTFI has been used as a model compound for studying the mechanism of action of other indazole derivatives.

Scientific Research Applications

Crystallographic Structure and Molecular Interactions The compound 3-Bromo-6-(trifluoromethyl)-1H-indazole, alongside other fluorinated indazoles, has been studied for its crystallographic structure and molecular interactions. Notably, the crystal structures of related NH-indazoles were determined, shedding light on the supramolecular structure and interactions such as hydrogen bonding and aromatic interactions. The crystallization behavior and the formation of certain catemers in specific chiral space groups were observed, contributing to our understanding of molecular behavior in solid states (Teichert et al., 2007).

Synthesis and Chemical Properties 3-Bromo-6-(trifluoromethyl)-1H-indazole has been recognized as a significant building block in the synthesis of indazole scaffolds. It has been used to synthesize novel indazole derivatives, showcasing its versatility and importance in chemical syntheses. Studies have highlighted its role in the divergent synthesis of indazoles, emphasizing its significance in the creation of novel compounds (Cottyn et al., 2007). Further research has explored novel synthesis methods for 3-substituted indazole derivatives using 3-bromo-1H-indazole, offering more general and efficient approaches compared to earlier methods (Welch et al., 1992).

Biological Activity and Applications The compound has been involved in studies exploring biological activities, such as antimicrobial activity. For example, indazole regioisomers, including variants of 3-Bromo-6-(trifluoromethyl)-1H-indazole, have been studied for their antimicrobial properties against various bacterial and fungal species. These studies provide insights into the potential therapeutic applications of these compounds (Yakaiah et al., 2008).

properties

IUPAC Name

3-bromo-6-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-5-2-1-4(8(10,11)12)3-6(5)13-14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZHDSPRCRQGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646707
Record name 3-Bromo-6-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-(trifluoromethyl)-1H-indazole

CAS RN

1000341-21-8
Record name 3-Bromo-6-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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